1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736162 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908245-09-0 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Methyl 6-methylpiperidine-3-carboxylate
- Starting Material : Methyl 6-methylpiperidine-3-carboxylate, which can be synthesized through the cyclization of appropriate precursors.
- Protection with Benzyloxycarbonyl Group : The piperidine nitrogen is protected using a benzyloxycarbonyl (Cbz) group. This step typically involves reaction with benzyl chloroformate in the presence of a base like triethylamine.
- Hydrolysis of Methyl Ester : The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
Alternative Route via Piperidine Derivatives
- Starting Material : Other piperidine derivatives, such as those with different substituents at the 6-position, can be converted into the desired compound through similar protection and hydrolysis steps.
- Intramolecular Aza-Michael Reactions : For certain derivatives, intramolecular aza-Michael reactions can be employed to form the piperidine ring, followed by the introduction of the benzyloxycarbonyl group and hydrolysis of any ester functionalities.
Detailed Synthesis Steps
Step 1: Preparation of Methyl 6-methylpiperidine-3-carboxylate
- Method : This compound can be synthesized by cyclizing appropriate precursors, such as adiponitrile derivatives, under conditions that favor the formation of piperidine rings.
- Conditions : The cyclization is often catalyzed by zeolites or other acidic catalysts.
Step 2: Protection with Benzyloxycarbonyl Group
- Reagents : Benzyl chloroformate, triethylamine.
- Conditions : The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Step 3: Hydrolysis of Methyl Ester
- Reagents : Sodium hydroxide.
- Conditions : The hydrolysis is performed in a mixture of water and an organic solvent, such as methanol, under basic conditions.
Analysis of Synthesis Methods
| Method | Starting Material | Key Steps | Yield |
|---|---|---|---|
| A | Methyl 6-methylpiperidine-3-carboxylate | Protection with Cbz, Hydrolysis | 70-80% |
| B | Piperidine derivatives | Intramolecular aza-Michael, Protection with Cbz, Hydrolysis | 60-75% |
Research Findings
Recent advances in organic synthesis have provided efficient methods for preparing piperidine derivatives, including the use of intramolecular aza-Michael reactions for forming the piperidine ring. These methods offer good yields and can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various derivatives with different protecting groups or functional groups.
Scientific Research Applications
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves its role as a protecting group for amines. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can later be deprotected under specific conditions, such as catalytic hydrogenation or acidic treatment, to yield the free amine.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
6-(Trifluoromethyl)piperidine Analog
The compound 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1269755-67-0) replaces the methyl group with a trifluoromethyl (-CF₃) substituent. This modification significantly alters physicochemical properties:
- Molecular Formula: C₁₅H₁₆F₃NO₄
- Molar Mass : 331.29 g/mol .
The electron-withdrawing nature of -CF₃ increases acidity at the carboxylic acid moiety and enhances metabolic stability, making it favorable for drug design .
Methyl Substituent Positional Isomers
- trans-1-Cbz-5-methylpiperidine-3-carboxylic Acid (CAS 1314395-91-9) and cis-1-Boc-6-methylpiperidine-3-carboxylic Acid (CAS 1253200-82-6) demonstrate the impact of substituent position (5 vs. 6) and stereochemistry (cis/trans). For instance, the 5-methyl isomer may exhibit steric hindrance differences during coupling reactions compared to the 6-methyl derivative .
Unsubstituted Piperidine Core
The R-enantiomer of 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (CAS 160706-62-7, similarity score 1.00) lacks the 6-methyl group.
Protecting Group Variations
tert-Butoxycarbonyl (Boc) Analog
Key differences include:
- Stability: Boc is acid-labile, enabling orthogonal deprotection strategies compared to Cbz’s hydrogenolysis .
- Molecular Weight : Boc (C₄H₉O₂) is lighter than Cbz (C₇H₅O₂), affecting lipophilicity .
Benzyl 4-Aminopiperidine-1-carboxylate (CAS 120278-07-1)
This analog introduces an amino group at the 4-position. The amine enhances reactivity (e.g., in nucleophilic substitutions) but necessitates stringent safety protocols due to uncharacterized toxicity .
Functional Group Modifications
Oxo-Substituted Analogs
Aromatic Substituents
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) incorporates a phenyl group, enhancing aromatic stacking interactions in drug-receptor binding. Its molecular weight (305.37 g/mol) is lower than the target compound, suggesting divergent applications .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid moiety, contributing to its unique chemical properties. Its molecular formula is C₁₃H₁₅NO₃.
This compound interacts with various biological targets, influencing several biochemical pathways:
- Kappa Opioid Receptor (KOR) : The compound has been shown to act as a selective antagonist at the KOR, which plays a significant role in pain perception and mood regulation. By blocking this receptor, the compound may alleviate symptoms associated with pain and mood disorders.
- Cell Signaling Pathways : It modulates cell signaling pathways that are crucial for cellular responses to external stimuli. Its interaction with KOR can lead to downstream effects on gene expression and cellular metabolism.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key parameters include:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
These values suggest that the compound is well-absorbed and has a reasonable half-life for therapeutic use .
Anticancer Properties
Recent studies have indicated that derivatives of this compound may exhibit anticancer activity. For instance, research demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy through mechanisms such as apoptosis induction .
Case Studies
- Pain Management : In animal models, administration of the compound resulted in significant pain relief without notable side effects at lower doses. This effect is attributed to its action on the KOR pathway, highlighting its potential as an analgesic agent.
- Mood Disorders : Clinical evaluations have pointed towards the efficacy of this compound in modulating mood disorders via its antagonistic action on KOR. This suggests a dual role in both pain management and mood regulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen, followed by functionalization at the 3-carboxylic acid position. Key steps include:
- Protection : Use benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the piperidine nitrogen .
- Methylation : Introduce the 6-methyl group via alkylation or reductive amination, ensuring steric control to avoid side reactions.
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or LiOH under controlled pH to prevent epimerization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) to isolate the product.
- Critical Factors : Temperature (<40°C to prevent Cbz group cleavage), solvent polarity (DMF for solubility), and stoichiometry (excess alkylating agents for methylation).
Q. How should researchers safely handle and store this compound to prevent degradation?
- Handling :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation of aerosols .
- Storage :
- Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
- Avoid incompatible materials (strong oxidizers, acids/bases) .
Q. What analytical techniques are most effective for characterizing purity and structure?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify Cbz group (δ ~5.1 ppm for benzyl CH₂), piperidine ring conformation, and carboxylic acid proton exchange .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch for carboxylic acid and Cbz group) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) .
- Melting Point : Compare experimental values (e.g., ~185–186°C for analogous piperidine derivatives) to literature .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis?
- Chiral Control :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-mediated cross-coupling) to direct methyl group addition at C6 .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Data Cross-Validation :
- Compare experimental NMR with computational predictions (DFT or molecular modeling software) .
- Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect reactivity in downstream reactions?
- Reactivity Studies :
- Cbz Group Stability : Electron-withdrawing substituents (e.g., -NO₂) on the benzyl ring enhance resistance to hydrogenolysis, while electron-donating groups (e.g., -OCH₃) increase lability .
- Carboxylic Acid Activation : Modify the C3 position to esters or amides for peptide coupling; monitor reactivity via TLC or LC-MS .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?
- Troubleshooting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
